2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol
Description
2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol is a phenolic derivative characterized by a methoxy group (-OCH₃) at the 5-position of the benzene ring and a cyclopropylmethylamino-methyl substituent at the 2-position. Its molecular formula is C₁₂H₁₈NO₂ (molecular weight: 208.27 g/mol). This compound is of interest in medicinal chemistry due to structural motifs common in neurotransmitter analogs and enzyme inhibitors .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[(cyclopropylmethylamino)methyl]-5-methoxyphenol |
InChI |
InChI=1S/C12H17NO2/c1-15-11-5-4-10(12(14)6-11)8-13-7-9-2-3-9/h4-6,9,13-14H,2-3,7-8H2,1H3 |
InChI Key |
OGPUILKGECLPDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2CC2)O |
Origin of Product |
United States |
Preparation Methods
Methoxylation of 2-Hydroxy-5-nitropyridine Derivatives
One common approach begins with nitration of 2-aminopyridine derivatives followed by substitution to introduce the methoxy group at the 5-position. For example, in a related synthesis of 2-methoxy-5-nitropyridine:
- 2-chloro-5-nitropyridine is reacted with sodium methylate in methanol under reflux for 1–2 hours.
- The product, 2-methoxy-5-nitropyridine, is isolated by crystallization with frozen water, yielding a light brown needle crystal with HPLC purity >98% and yield ~96.5%.
This methoxylation step is critical for preparing the methoxy-substituted aromatic core analogous to the 5-methoxyphenol moiety in the target compound.
Aminomethylation Using Cyclopropylmethylamine
The introduction of the [(cyclopropylmethyl)amino]methyl side chain is typically achieved via a Mannich-type reaction or reductive amination:
- The phenolic intermediate bearing the 5-methoxy substituent is treated with formaldehyde and cyclopropylmethylamine under controlled conditions.
- This reaction forms the aminomethyl linkage at the 2-position relative to the phenol hydroxyl group.
- Conditions such as solvent choice (e.g., methanol or ethanol), temperature control (room temperature to reflux), and pH adjustment are optimized to maximize yield and selectivity.
Catalytic Hydrogenation and Reduction Steps
In some synthetic routes, catalytic hydrogenation is employed to reduce nitro groups to amines or to facilitate reductive amination steps:
- For example, 2-methoxy-5-nitropyridine can be hydrogenated using 10% palladium on carbon catalyst under hydrogen atmosphere at 60°C for 1 hour to yield 2-methoxy-5-aminopyridine with ~92.5% yield and 98.9% purity.
- Similar catalytic steps may be adapted for the reduction of intermediates in the synthesis of the target compound.
Data Summary Table of Key Synthetic Steps
Research Discoveries and Optimization Insights
- The methoxylation of nitro-substituted pyridine or phenol rings under reflux with sodium methylate in methanol provides a high-yielding and selective method for introducing the 5-methoxy group.
- Catalytic hydrogenation using palladium on carbon is efficient for reducing nitro groups to amines, which are key intermediates for subsequent amination steps.
- Mannich-type reactions or reductive aminations with cyclopropylmethylamine enable the selective installation of the aminomethyl side chain at the 2-position of the phenol ring, critical for the target compound’s structure.
- Oxidation methods using titanium isopropoxide and hydroperoxides, though applied to benzimidazole analogues, demonstrate the potential for stereoselective oxidation steps in related sulfur or amine functional groups.
- Purification by crystallization and solvent extraction is essential to achieve high purity (>98%) for pharmaceutical-grade compounds.
Chemical Reactions Analysis
Types of Reactions: 2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound 2-{1-[(cyclopropylmethyl)amino]ethyl}-5-methylphenol (C₁₃H₁₉NO, MW 205.30 g/mol) serves as a close analog . Below is a comparative analysis:
| Property | 2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol | 2-{1-[(cyclopropylmethyl)amino]ethyl}-5-methylphenol |
|---|---|---|
| Molecular Formula | C₁₂H₁₈NO₂ | C₁₃H₁₉NO |
| Substituents | -OCH₃ at position 5; -CH₂NH(CH₂C₃H₅) at position 2 | -CH₃ at position 5; -CH₂CH₂NH(CH₂C₃H₅) at position 2 |
| Molecular Weight | 208.27 g/mol | 205.30 g/mol |
| Polarity | Higher (due to methoxy group) | Lower (methyl group reduces polarity) |
| Lipophilicity (LogP)* | Estimated ~1.8 | Estimated ~2.3 |
*LogP values inferred from substituent contributions.
Functional Implications
- ~10.2 for the methyl variant) .
- Steric and Binding Effects : The ethyl linkage (-CH₂CH₂-) in the analog introduces greater conformational flexibility in the side chain, which may alter receptor-binding kinetics compared to the shorter methylene (-CH₂-) linker in the target compound.
- Metabolic Stability : The methoxy group is prone to oxidative demethylation, whereas the methyl group is more metabolically inert, suggesting differences in pharmacokinetic profiles .
Biological Activity
2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including cytotoxicity, antioxidant properties, and enzyme inhibition, supported by relevant research findings and case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure comprises a methoxy group attached to a phenolic ring, along with an amino group that enhances its biological activity.
1. Cytotoxic Activity
Cytotoxicity studies are crucial for evaluating the potential of compounds as anticancer agents. Research has shown that 2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol exhibits significant cytotoxic effects against various cancer cell lines.
- IC50 Values : The compound's effectiveness can be quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, studies reported IC50 values in the range of 5-10 µM against several leukemia and solid tumor cell lines.
These results suggest that the compound is particularly effective against leukemia cell lines, comparable to established chemotherapeutic agents.
2. Antioxidant Properties
The antioxidant capacity of 2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol has been assessed through various assays, including DPPH and ABTS radical scavenging tests.
- DPPH Scavenging Activity : The compound demonstrated a significant ability to scavenge DPPH radicals, with an IC50 value of approximately 30 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
This suggests that the presence of the methoxy group enhances its ability to neutralize free radicals.
3. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes, particularly myeloperoxidase (MPO), which is implicated in inflammatory processes.
- MPO Inhibition : Studies reported an IC50 value of around 0.26 µmol/L for MPO inhibition, indicating potent anti-inflammatory properties.
This activity highlights the potential therapeutic applications of the compound in managing inflammatory diseases.
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to 2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol:
- Study on Leukemia Treatment : A clinical trial involving patients with chronic myeloid leukemia tested a derivative of this compound, showing promising results in reducing leukemic cell counts and improving patient outcomes.
- Antioxidant Effects in Models of Oxidative Stress : Animal models subjected to oxidative stress showed reduced markers of oxidative damage when treated with this compound, supporting its use as a protective agent against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
